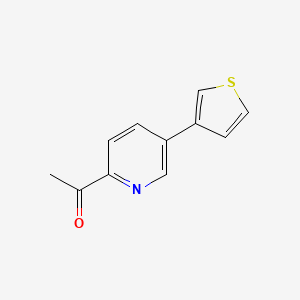

1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanone

Beschreibung

1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanone is a heterocyclic compound featuring a pyridine ring substituted with a thiophene moiety at the 5-position and an acetyl (ethanone) group at the 2-position. This structure combines the electron-rich thiophene ring, known for enhancing π-conjugation and redox activity, with the pyridine scaffold, which contributes to hydrogen bonding and metal coordination capabilities .

Eigenschaften

Molekularformel |

C11H9NOS |

|---|---|

Molekulargewicht |

203.26 g/mol |

IUPAC-Name |

1-(5-thiophen-3-ylpyridin-2-yl)ethanone |

InChI |

InChI=1S/C11H9NOS/c1-8(13)11-3-2-9(6-12-11)10-4-5-14-7-10/h2-7H,1H3 |

InChI-Schlüssel |

DULQBFLMVCVKES-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=NC=C(C=C1)C2=CSC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanon beinhaltet typischerweise die Kondensation von 3-Acetylpyridin mit Thiophen-3-carboxaldehyd. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumhydroxid durchgeführt, und das Gemisch wird in Ethanol oder einem anderen geeigneten Lösungsmittel unter Rückfluss erhitzt .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit sowie die Implementierung von Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen: 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Ethanongruppe kann oxidiert werden, um Carbonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder andere reduzierte Derivate zu bilden.

Substitution: Die Thiophen- und Pyridinringe können elektrophilen oder nukleophilen Substitutionsreaktionen unterliegen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Halogenierungsmittel, Nukleophile oder Elektrophile können je nach der gewünschten Substitution verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanon hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Medizin: Die Forschung ist im Gange, um sein Potenzial als Pharmakophor im Wirkstoffdesign zu untersuchen.

Industrie: Es kann bei der Entwicklung von Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden.

Wirkmechanismus

Der Mechanismus, durch den 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanon seine Wirkungen entfaltet, hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, um deren Aktivität zu modulieren. Die beteiligten Wege können die Hemmung der Enzymaktivität, die Modulation der Rezeptorsignalisierung oder die Interaktion mit Nukleinsäuren umfassen .

Ähnliche Verbindungen:

- 1-(Thiophen-2-yl)pyridin-2-yl)ethanon

- 1-(5-Methylthiophen-2-yl)pyridin-2-yl)ethanon

- 1-(5-Fluoropyridin-2-yl)ethanon

Einzigartigkeit: 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanon ist einzigartig aufgrund der spezifischen Positionierung der Thiophen- und Pyridinringe, die seine Reaktivität und Interaktion mit anderen Molekülen beeinflussen kann. Diese strukturelle Einzigartigkeit kann zu unterschiedlichen biologischen und chemischen Eigenschaften im Vergleich zu ähnlichen Verbindungen führen .

Wissenschaftliche Forschungsanwendungen

1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry: It can be used in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids .

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxy-5-methylpyridin-3-yl)ethanone

- Structure : Pyridine ring substituted with methoxy (2-position) and methyl (5-position) groups, plus an acetyl group (3-position).

- Methoxy and methyl groups are electron-donating, altering solubility and reactivity compared to thiophene’s electron-rich nature.

1-(5,6-Dimethoxypyridin-2-yl)ethanone

- Structure : Pyridine with dimethoxy substituents (5,6-positions) and acetyl (2-position).

- Key Differences : Methoxy groups enhance solubility in polar solvents but reduce lipophilicity compared to thiophene. Dimethoxy substitution may sterically hinder interactions with biological targets.

- Applications: No specific pharmacological data reported; likely used as a synthetic intermediate .

1-(5-(Trifluoromethyl)pyridin-2-yl)ethanone

- Structure : Pyridine substituted with a trifluoromethyl (CF₃) group (5-position) and acetyl (2-position).

- Key Differences : The electron-withdrawing CF₃ group increases electronegativity and metabolic stability compared to thiophene. This substitution is common in agrochemicals and pharmaceuticals but may reduce π-π stacking interactions .

Thiophene-Pyridine Hybrids

1-{5-[2-(4-Fluorophenyl)pyridin-3-yl]-2-[5-(4-fluorophenyl)-thiophen-2-yl][1,3,4]oxadiazol-3-yl}ethanone (7d)

- Structure : Combines pyridine, thiophene, and oxadiazole rings with acetyl and fluorophenyl groups.

- Key Differences : The oxadiazole ring introduces additional hydrogen-bond acceptors and rigidity. This compound exhibited significant anticancer activity against MCF7 cells (comparable to 5-fluorouracil), highlighting the importance of fluorophenyl and oxadiazole motifs in enhancing cytotoxicity .

- Comparison : The target compound lacks the oxadiazole and fluorophenyl groups, which may limit its anticancer potency but improve synthetic accessibility.

(4-(4-Methoxyphenyl)-2-phenyl-5-(thiophen-3-ylethynyl)pyridin-3-yl)(phenyl)methanone (16C)

- Structure : Pyridine with ethynyl-linked thiophene (5-position), methoxyphenyl (4-position), and benzoyl (3-position) groups.

- However, the bulkier benzoyl group may reduce bioavailability compared to the acetyl group in the target compound .

1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

- Structure : Complex hybrid with pyridine, thiophene, oxadiazole, and sulfanyl groups.

- The chloro-CF₃ group increases metabolic resistance but adds synthetic complexity .

Structural and Functional Implications

Electronic and Steric Effects

- Thiophene vs. Methoxy/CF₃ : Thiophene’s electron-rich nature enhances π-stacking and charge-transfer interactions, advantageous in materials science and receptor binding. Methoxy groups improve solubility but reduce redox activity, while CF₃ increases stability but may hinder π-conjugation .

- Substituent Position: The 5-position thiophene in the target compound allows for planar conjugation with pyridine, whereas ethynyl-linked thiophene (as in 16C) introduces non-planar geometry, affecting intermolecular interactions .

Pharmacological Potential

- Anticancer Activity : Compound 7d () demonstrates that fluorophenyl and oxadiazole groups are critical for cytotoxicity. The target compound’s simpler structure may require functionalization (e.g., adding pharmacophores) to achieve similar efficacy.

- Enzyme Inhibition : Pyridine-thiophene hybrids with sulfonyl or oxadiazole groups (e.g., ) show promise as CYP51 inhibitors, suggesting that the target compound could be modified for antiparasitic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.